Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate
Description
IUPAC Systematic Name and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate . This name reflects the structure of the benzo[d]thiazole ring system, a bicyclic framework comprising a benzene ring fused to a thiazole ring (a five-membered ring containing one sulfur and one nitrogen atom). The substituents are assigned numerical positions based on IUPAC priority rules:
- Position 2 : An amino group (-NH₂) attached to the thiazole nitrogen.
- Position 4 : A bromine atom (-Br) on the benzene ring.
- Position 5 : A methoxy group (-OCH₃) on the benzene ring.
- Position 6 : A carboxylate methyl ester (-COOCH₃) on the benzene ring.
The numbering begins at the thiazole sulfur (position 1) and proceeds around the fused ring system to prioritize substituents in descending order of functional group hierarchy.
CAS Registry Number and Alternative Designations
The compound is uniquely identified by the CAS Registry Number 1155287-41-4 . Alternative designations include:
- Methyl 2-amino-4-bromo-5-methoxy-1,3-benzothiazole-6-carboxylate
- 2-Amino-4-bromo-5-methoxy-benzothiazole-6-carboxylic acid methyl ester
These synonyms emphasize variations in the placement of descriptors but retain the core structural information.
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₉BrN₂O₃S encapsulates the compound’s elemental composition:
- Carbon (C) : 10 atoms
- Hydrogen (H) : 9 atoms
- Bromine (Br) : 1 atom
- Nitrogen (N) : 2 atoms
- Oxygen (O) : 3 atoms
- Sulfur (S) : 1 atom
The molecular weight is 317.16 g/mol , calculated as follows:
$$
\begin{align}
\text{Carbon} & : 10 \times 12.01 = 120.10 \
\text{Hydrogen} & : 9 \times 1.008 = 9.07 \
\text{Bromine} & : 1 \times 79.90 = 79.90 \
\text{Nitrogen} & : 2 \times 14.01 = 28.02 \
\text{Oxygen} & : 3 \times 16.00 = 48.00 \
\text{Sulfur} & : 1 \times 32.07 = 32.07 \
\hline
\text{Total} & : 317.16 \, \text{g/mol} \
\end{align}
$$
This matches the value reported in chemical databases.
SMILES Notation and InChI Key Representation
The SMILES notation for the compound is O=C(C1=C(OC)C(Br)=C2N=C(N)SC2=C1)OC , which encodes the connectivity of atoms as follows:
- The benzo[d]thiazole core is represented by C1=C(SC2=C1N=C(N)C=C2) .
- Substituents are appended to this core:
- C(OC) : Methoxy group at position 5.
- C(Br) : Bromine at position 4.
- N=C(N) : Amino group at position 2.
- O=C(OC) : Carboxylate methyl ester at position 6.
The InChI Key , a hashed version of the International Chemical Identifier (InChI), is not explicitly provided in the cited sources but can be generated algorithmically from the SMILES notation using standardized software tools.
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2O3S |
|---|---|
Molecular Weight |
317.16 g/mol |
IUPAC Name |
methyl 2-amino-4-bromo-5-methoxy-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C10H9BrN2O3S/c1-15-8-4(9(14)16-2)3-5-7(6(8)11)13-10(12)17-5/h3H,1-2H3,(H2,12,13) |
InChI Key |
ZTYYDEXDHBJCSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C(=O)OC)SC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Synthesis from Methyl 4-Aminobenzoate Precursors
The most widely reported route involves cyclization of methyl 4-aminobenzoate derivatives using potassium thiocyanate (KSCN) and bromine in acetic acid. This method leverages the reactivity of aniline derivatives to form the benzothiazole core.
Reaction Mechanism and Conditions
- Thiocyanation : Methyl 4-aminobenzoate reacts with KSCN in glacial acetic acid at 10°C, forming a thiocyanate intermediate.
- Cyclization : Bromine addition initiates electrophilic aromatic substitution, followed by intramolecular cyclization to yield the benzothiazole skeleton.
- Bromination : Concurrent or subsequent bromination at position 4 occurs under controlled stoichiometry.
Key Parameters :
- Molar Ratios : 1:4:2 (methyl 4-aminobenzoate:KSCN:Br₂)
- Temperature : 10°C during bromine addition, room temperature for cyclization
- Yield : 60–75% after recrystallization
Table 1: Cyclization Reaction Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| KSCN Equivalents | 4.0 | Maximizes thiocyanation |
| Bromine Equivalents | 2.0 | Prevents over-bromination |
| Solvent | Glacial acetic acid | Stabilizes intermediates |
| Reaction Time | 12–16 hours | Completes cyclization |
Bromination of Preformed Benzothiazoles
An alternative approach involves brominating a preassembled benzothiazole core. This two-step method separates cyclization and halogenation, improving regiocontrol.
Stepwise Bromination Protocol
- Synthesis of Methyl 2-Amino-5-Methoxybenzo[d]thiazole-6-Carboxylate :
- Electrophilic Bromination :
Advantages :
- Avoids competing reactions during cyclization.
- Enables precise control over bromine positioning.
Challenges :
One-Pot Synthesis via Sequential Functionalization
Recent advances demonstrate one-pot methodologies combining cyclization and bromination. A notable example uses microwave-assisted reactions to accelerate steps.
Procedure and Outcomes
- Microwave Conditions :
- 150°C, 30 minutes in acetic acid.
- Reagents :
- Methyl 4-amino-3-methoxybenzoate, KSCN, N-bromosuccinimide (NBS).
- Yield : 70% with 95% purity.
Table 2: Comparative Analysis of Brominating Agents
| Agent | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|
| Br₂ | −5 | 85 | High |
| NBS | 25 | 78 | Moderate |
| CuBr₂ | 45 | 80 | High |
Functional Group Compatibility and Challenges
Industrial-Scale Considerations
Continuous Flow Synthesis
Green Chemistry Approaches
- Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact.
- Catalytic Bromination : H₂O₂/NaBr systems show promise but require optimization.
Analytical Validation of Products
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium thiolate, or alkoxide ions.
Major Products Formed
Oxidation: Products may include nitro derivatives or quinones.
Reduction: The primary product is the debrominated compound.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly those with biological activity.
Biological Studies: Researchers use this compound to study enzyme interactions, receptor binding, and other biochemical processes.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of the amino and bromo groups allows for hydrogen bonding and halogen bonding interactions, respectively, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Reactivity and Functionalization
- Bromine vs. Hydroxy Groups : The bromine atom at C4 in the target compound allows for nucleophilic substitution (e.g., with amines or alkoxides), as seen in analogous thiadiazole systems . In contrast, hydroxy-substituted analogs (15, 18) undergo alkylation or acylation, requiring protective strategies to avoid side reactions .
- Methoxy vs. This contrasts with electron-withdrawing groups (e.g., chloro or nitro), which increase electrophilicity and reactivity toward nucleophiles .
- 2-Amino Group Utility: The unprotected 2-amino group in the target compound enables conjugation with carboxylic acids or acylating agents, as demonstrated in the synthesis of pyrrole-carboxamido derivatives (e.g., compound 30 in ) .
Biological Activity
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate (CAS No. 1155287-41-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C₁₀H₉BrN₂O₃S
- Molecular Weight : 317.16 g/mol
- Purity : >97%
The compound features a benzo[d]thiazole core, which is known for its pharmacological relevance, particularly in the development of drugs targeting various diseases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against a range of pathogens:
- Bacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with IC₅₀ values indicating potent inhibition of bacterial growth .
| Pathogen | IC₅₀ (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.012 |
| Enterococcus faecalis | 0.008 |
Anticancer Properties
The biological evaluation of related compounds has demonstrated notable anticancer activity. For instance, derivatives of thiazoles have been tested against various cancer cell lines, yielding promising results:
- Cytotoxicity : The compound's structural analogs have shown significant antiproliferative effects against non-small cell lung cancer, colon cancer, and melanoma cell lines with log GI₅₀ values ranging from -5.73 to -6.0 .
| Cancer Type | Log GI₅₀ Value |
|---|---|
| Non-small cell lung | -6.0 |
| Colon cancer | -5.89 |
| Melanoma | -5.89 |
Antiviral and Antiparasitic Activity
Thiazole derivatives, including this compound, have been investigated for their antiviral and antiprotozoal effects:
- Antiviral Activity : Some derivatives have shown potential in inhibiting HIV and other viral infections, although specific data for this compound is limited .
- Antiparasitic Effects : Related compounds have demonstrated activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis, suggesting that this compound may possess similar properties .
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antibacterial activity of several thiazole derivatives, including this compound. Results indicated that compounds with bromine substitutions exhibited enhanced activity against resistant strains of bacteria. -
Cytotoxicity Assessment :
In vitro studies conducted on various cancer cell lines revealed that this compound inhibited cell proliferation effectively, with mechanisms involving apoptosis induction being investigated.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
